![molecular formula C14H16F2N2O3S B2970303 N-[cyano(2,4-difluorophenyl)methyl]-2-(propane-2-sulfonyl)propanamide CAS No. 1376067-23-0](/img/structure/B2970303.png)
N-[cyano(2,4-difluorophenyl)methyl]-2-(propane-2-sulfonyl)propanamide
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Description
“N-[cyano(2,4-difluorophenyl)methyl]-2-(propane-2-sulfonyl)propanamide” is a complex organic compound. It contains a cyano group (-CN), a 2,4-difluorophenyl group, a propane-2-sulfonyl group, and a propanamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyano group would introduce a triple bond between a carbon and a nitrogen atom. The 2,4-difluorophenyl group would consist of a phenyl ring (a six-membered carbon ring) with fluorine atoms attached at the 2 and 4 positions. The propane-2-sulfonyl group would contain a three-carbon chain with a sulfonyl group (-SO2-) attached at the second carbon. The propanamide group would consist of a three-carbon chain with an amide group (-CONH2) at one end .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. The cyano group is known to be quite reactive and can participate in a variety of chemical reactions. The fluorine atoms in the 2,4-difluorophenyl group could also influence the compound’s reactivity. The propane-2-sulfonyl and propanamide groups could also participate in reactions, particularly those involving nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of the various functional groups. For example, the presence of the cyano group could increase the compound’s polarity, potentially influencing its solubility in different solvents .Future Directions
properties
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-2-propan-2-ylsulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O3S/c1-8(2)22(20,21)9(3)14(19)18-13(7-17)11-5-4-10(15)6-12(11)16/h4-6,8-9,13H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHFYJOTLFKIBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C(C)C(=O)NC(C#N)C1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(2,4-difluorophenyl)methyl]-2-(propane-2-sulfonyl)propanamide |
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